molecular formula C7H13NO B14779722 (5S)-1-oxa-7-azaspiro[4.4]nonane

(5S)-1-oxa-7-azaspiro[4.4]nonane

Cat. No.: B14779722
M. Wt: 127.18 g/mol
InChI Key: TUDSQZVIXYHEHF-ZETCQYMHSA-N
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Description

(5S)-1-oxa-7-azaspiro[4.4]nonane: is a spiro compound characterized by a unique bicyclic structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-1-oxa-7-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often involve the use of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: (5S)-1-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the ring.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

Chemistry: In chemistry, (5S)-1-oxa-7-azaspiro[4.4]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound has potential applications in biology, particularly in the design of bioactive molecules. Its spirocyclic structure can mimic natural products, making it useful in drug discovery and development.

Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (5S)-1-oxa-7-azaspiro[4.4]nonane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for specific binding interactions, which can lead to the desired biological effects.

Comparison with Similar Compounds

    1,6-dioxaspiro[4.4]nonane: This compound has a similar spirocyclic structure but includes two oxygen atoms instead of one oxygen and one nitrogen.

    1-oxa-4-thia-7-azaspiro[4.4]nonane: This compound includes a sulfur atom in place of one of the oxygen atoms.

Uniqueness: (5S)-1-oxa-7-azaspiro[4.4]nonane is unique due to the presence of both oxygen and nitrogen within its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(5S)-1-oxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NO/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2/t7-/m0/s1

InChI Key

TUDSQZVIXYHEHF-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@]2(CCNC2)OC1

Canonical SMILES

C1CC2(CCNC2)OC1

Origin of Product

United States

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